3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C4H7NO3S It is a member of the thiane family, characterized by a six-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino alcohol with a sulfur-containing reagent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced sulfur species.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various amino or hydroxy derivatives .
Scientific Research Applications
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methoxy-1lambda6-thiolane-1,1-dione
- 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione
- 4-(aminomethyl)-4-hydroxy-1lambda6-thiane-1,1-dione
Uniqueness
3-Amino-4-hydroxy-1lambda6-thiane-1,1-dione is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11NO3S |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
3-amino-1,1-dioxothian-4-ol |
InChI |
InChI=1S/C5H11NO3S/c6-4-3-10(8,9)2-1-5(4)7/h4-5,7H,1-3,6H2 |
InChI Key |
WZSUXUYWRZVHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC(C1O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.